molecular formula C9H14ClN3O B8482567 6-chloro-N2-(3-methoxypropyl)pyridine-2,3-diamine

6-chloro-N2-(3-methoxypropyl)pyridine-2,3-diamine

Cat. No. B8482567
M. Wt: 215.68 g/mol
InChI Key: AWZBFFFLKVJVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138168B1

Procedure details

6-Chloro-N-(3-methoxypropyl)-3-nitropyridin-2-amine (2.84 mmol, 0.698 g) was added to an oven dried 50 mL round-bottomed flask equipped for stirring under nitrogen. Methanol (15 mL) and acetic acid (1.5 mL, glacial) were then added. Zinc (15.29 mmol, 1.0 g, 20-30 mesh) was then added and the resultant mixture was allowed to stir at room temperature for 16 hr. Analysis of the reaction by LC/MS indicated a complete conversion to product at this time. This resultant mixture was then filtered over Celite®, concentrated in-vacuo, and transferred to a 250 mL seperatory funnel with ethyl acetate (2×30 mL) and water (2×20 mL). The layers were separated and the organic layer was washed once with saturated aqueous sodium chloride (40 mL). The organic layer was collected and subsequently dried with anhydrous Na2SO4 and filtered. This filtrate was collected, concentrated, and dried in-vacuo affording 6-chloro-N2-(3-methoxypropyl)pyridine-2,3-diamine (35A) as a brown oil which was used directly in the next step without further purification. ESI-MS: mix 216.3 (M+H)+.
Quantity
0.698 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13])[C:5]([N+:14]([O-])=O)=[CH:4][CH:3]=1>[Zn]>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13])[C:5]([NH2:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.698 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NCCCOC)[N+](=O)[O-]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
for stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried 50 mL round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped
ADDITION
Type
ADDITION
Details
Methanol (15 mL) and acetic acid (1.5 mL, glacial) were then added
STIRRING
Type
STIRRING
Details
to stir at room temperature for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Analysis of the reaction by LC/MS
FILTRATION
Type
FILTRATION
Details
This resultant mixture was then filtered over Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
transferred to a 250 mL seperatory funnel with ethyl acetate (2×30 mL) and water (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed once with saturated aqueous sodium chloride (40 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
This filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in-vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NCCCOC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.